Sodium cetostearyl sulfate

概要

説明

Sodium cetostearyl sulfate: is a compound that is a mixture of sodium cetyl sulfate and sodium stearyl sulfate. It is commonly used in the cosmetics and personal care industry due to its properties as a surfactant and emulsifier. This compound is derived from coconut oil and glycerine and plays a crucial role in thickening products and cleansing skin and hair .

準備方法

Synthetic Routes and Reaction Conditions: Sodium cetostearyl sulfate is synthesized by sulfating cetyl and stearyl alcohols with chlorosulfonic acid, sulfur trioxide, or sulfamic acid. The resulting acid esters are then neutralized with sodium hydroxide to form the final product .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of continuous reactors, such as falling film reactors, where cetyl and stearyl alcohols react with sulfur trioxide. The acid esters formed are subsequently neutralized with sodium hydroxide to yield this compound .

化学反応の分析

Types of Reactions: Sodium cetostearyl sulfate primarily undergoes reactions typical of alkyl sulfates. These include:

Substitution Reactions: Involving the replacement of the sulfate group with other functional groups.

Hydrolysis: Breaking down into its constituent alcohols and sulfuric acid under acidic or basic conditions.

Common Reagents and Conditions:

Substitution Reactions: Often carried out using nucleophiles under mild conditions.

Hydrolysis: Typically performed using dilute acids or bases at elevated temperatures.

Major Products Formed:

Substitution Reactions: Various alkyl derivatives depending on the nucleophile used.

Hydrolysis: Cetyl alcohol, stearyl alcohol, and sulfuric acid.

科学的研究の応用

Sodium cetostearyl sulfate has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell lysis buffers to break down cell membranes and release cellular contents.

Medicine: Utilized in pharmaceutical formulations as an emulsifying agent to improve the stability and bioavailability of drugs.

Industry: Widely used in the cosmetics industry for its emulsifying and thickening properties in products such as shampoos, conditioners, and lotions

作用機序

Sodium cetostearyl sulfate acts primarily as a surfactant. It reduces the surface tension between different substances, allowing them to mix more easily. This property is particularly useful in emulsifying oil and water-based ingredients in cosmetic formulations. The compound interacts with the lipid bilayer of cell membranes, disrupting their structure and leading to cell lysis in biological applications .

類似化合物との比較

- Sodium lauryl sulfate

- Sodium myristyl sulfate

- Sodium oleyl sulfate

- Ammonium coco-sulfate

- Ammonium myristyl sulfate

Comparison: Sodium cetostearyl sulfate is unique due to its combination of cetyl and stearyl sulfates, which provides a balance of hydrophilic and lipophilic properties. This makes it particularly effective as an emulsifier and surfactant in a wide range of formulations. Compared to sodium lauryl sulfate, this compound is less irritating to the skin and eyes, making it a preferred choice in personal care products .

生物活性

Sodium cetostearyl sulfate (SCS) is a surfactant and emulsifying agent commonly used in cosmetic formulations. Its biological activity encompasses a range of pharmacological effects, including antimicrobial properties, skin irritation potential, and its role in drug delivery systems. This article reviews the biological activity of SCS based on diverse sources, highlighting its mechanisms of action, safety profile, and applications.

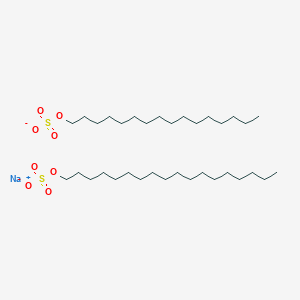

This compound is the sodium salt of a mixture of cetyl and stearyl sulfate. Its chemical formula is , and it is typically presented as a white powder or granules that are soluble in water and dispersible in oils .

1. Antimicrobial Properties

SCS exhibits significant antimicrobial activity against various pathogens, making it useful in formulations aimed at preventing infections. Research indicates that SCS can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . The mechanism involves disrupting microbial cell membranes, leading to cell lysis.

2. Skin Irritation and Sensitization

While SCS has beneficial properties, it can also cause skin irritation and allergic reactions. The Material Safety Data Sheet (MSDS) for SCS indicates that it can cause serious eye damage and skin irritation upon contact . Animal studies have shown that prolonged exposure may lead to sensitization, although acute toxicity is low .

3. Role in Drug Delivery Systems

SCS has been investigated for its role in enhancing drug delivery through its surfactant properties. It can improve the solubility and bioavailability of hydrophobic drugs by forming micelles, which encapsulate the drug molecules . This property is particularly valuable in topical formulations where enhanced penetration is desired.

Safety Profile

The safety assessment of this compound has been documented extensively. A comprehensive study concluded that SCS is generally safe for use in cosmetics at concentrations typically below 15% . However, caution is advised regarding its potential to cause irritation and allergic reactions.

| Property | Value |

|---|---|

| Chemical Formula | C34H70NaO8S2 |

| CAS Number | 68955-20-4 |

| Solubility | Water-soluble |

| Irritation Potential | Causes skin irritation |

| Eye Damage Potential | Causes serious eye damage |

Case Studies

Case Study 1: Efficacy Against Skin Infections

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of SCS in treating skin infections caused by Staphylococcus aureus. The results indicated a significant reduction in bacterial counts when SCS was applied topically compared to controls, highlighting its potential as an antiseptic agent .

Case Study 2: Safety Assessment in Cosmetic Use

In a safety assessment conducted by the Cosmetic Ingredient Review (CIR), SCS was evaluated for its irritancy potential in human subjects. The study found that while some participants experienced mild irritation, severe reactions were rare, supporting its safe use in cosmetic formulations at recommended concentrations .

特性

IUPAC Name |

sodium;hexadecyl sulfate;octadecyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O4S.C16H34O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-18H2,1H3,(H,19,20,21);2-16H2,1H3,(H,17,18,19);/q;;+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBALUNQCMWJSU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H70NaO8S2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207925 | |

| Record name | Sodium cetostearyl sulfate [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

694.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59186-41-3 | |

| Record name | Sodium cetostearyl sulfate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059186413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium cetostearyl sulfate [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。